molecular formula C6H14N2O B14660329 Urea, N-methyl-N'-(2-methylpropyl)- CAS No. 38014-54-9

Urea, N-methyl-N'-(2-methylpropyl)-

Cat. No.: B14660329
CAS No.: 38014-54-9
M. Wt: 130.19 g/mol
InChI Key: JLMRWMITMSWWCM-UHFFFAOYSA-N
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Description

Urea, N-methyl-N’-(2-methylpropyl)-, also known as 1-isobutyl-3-methylurea, is an organic compound with the molecular formula C6H14N2O. It is a derivative of urea where one of the nitrogen atoms is substituted with a methyl group and the other with a 2-methylpropyl group. This compound is known for its diverse chemical and biological properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-methyl-N’-(2-methylpropyl)-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and straightforward filtration or extraction procedures to obtain high-purity products .

Industrial Production Methods

Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. Although this method is not environmentally friendly or safe, it remains widely used due to its efficiency .

Chemical Reactions Analysis

Types of Reactions

Urea, N-methyl-N’-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or other derivatives.

    Substitution: It can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted ureas, amines, and oxides, depending on the reaction type and conditions .

Scientific Research Applications

Urea, N-methyl-N’-(2-methylpropyl)- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N-methyl-N’-(2-methylpropyl)- involves its ability to form stable hydrogen bonds with protein and receptor targets. This interaction is crucial for its biological activity and drug-like properties. The compound can interact with both backbone and side chains of proteins, making van der Waals contacts with nonpolar moieties . These interactions are responsible for its specific biological effects and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N-methyl-N’-(2-methylpropyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to form stable interactions with proteins and receptors makes it valuable in medicinal chemistry and drug design .

Properties

CAS No.

38014-54-9

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

1-methyl-3-(2-methylpropyl)urea

InChI

InChI=1S/C6H14N2O/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H2,7,8,9)

InChI Key

JLMRWMITMSWWCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)NC

Origin of Product

United States

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